5-Hydroxy-DL-tryptophan ethyl ester hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12;/h3-4,6-7,11,15-16H,2,5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOVZKVIHRWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585180 | |
| Record name | Ethyl 5-hydroxytryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-89-3 | |
| Record name | Tryptophan, 5-hydroxy-, ethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103404-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-hydroxytryptophanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Hydroxy-DL-tryptophan ethyl ester hydrochloride (5-HTP ethyl ester) is a derivative of the amino acid tryptophan, recognized for its potential to enhance serotonin levels in the brain. This compound has garnered attention for its therapeutic applications, particularly in mood disorders, neurological conditions, and metabolic diseases. This article delves into its biological activity, synthesizing findings from diverse research studies and case analyses.
5-Hydroxy-DL-tryptophan ethyl ester is characterized by the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 284.74 g/mol
- Appearance : White to light brown solid
The synthesis of 5-HTP ethyl ester typically involves the esterification of L-tryptophan followed by various chemical transformations to purify the product. The process yields a compound with enhanced solubility and bioavailability compared to its parent compound, 5-hydroxytryptophan (5-HTP) .
5-HTP ethyl ester acts primarily as a precursor in serotonin biosynthesis. The conversion of tryptophan to serotonin is catalyzed by tryptophan hydroxylase (TPH), making 5-HTP an essential intermediate in this pathway. The pharmacological effects are attributed to its ability to cross the blood-brain barrier and increase serotonin levels, which play a critical role in regulating mood, anxiety, and sleep .
Neuroprotective Effects
Research indicates that 5-HTP ethyl ester may possess neuroprotective properties. In animal models, it has been shown to mitigate neurodegeneration and improve cognitive function by enhancing serotonin levels in the central nervous system . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mood Disorders
Clinical studies have demonstrated that 5-HTP ethyl ester can effectively alleviate symptoms of depression and anxiety. In a clinical trial involving 107 patients diagnosed with depression, approximately 69% reported significant improvements after daily intake of 50–300 mg of 5-HTP . The rapid onset of action compared to traditional antidepressants highlights its potential as a therapeutic agent.
Sleep Disorders
The compound has also been investigated for its role in sleep regulation. Increased serotonin levels are associated with improved sleep quality, making 5-HTP ethyl ester a candidate for treating insomnia and other sleep-related disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-HTP ethyl ester, a comparison with other tryptophan derivatives is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Hydroxytryptophan (5-HTP) | CHNO | Natural precursor of serotonin; lacks ethyl group |
| Alpha-Methyl-5-hydroxytryptophan | CHNO | Methylated derivative; altered pharmacological properties |
| 5-Hydroxy-L-tryptophan | CHNO | Enantiomer of 5-hydroxy-DL-tryptophan; distinct biological activity |
The structural modifications in 5-HTP ethyl ester enhance its solubility and bioavailability, making it particularly effective for therapeutic applications targeting serotonin-related conditions .
Case Studies
- Depression Treatment : A double-blind study conducted on patients with major depressive disorder showed that those receiving 5-HTP experienced greater reductions in depressive symptoms compared to placebo groups. The study emphasized the compound's efficacy as a natural antidepressant .
- Neuroprotection : An animal study demonstrated that administration of 5-HTP ethyl ester resulted in reduced markers of neuroinflammation and improved cognitive performance in models of induced neurodegeneration .
- Sleep Quality Improvement : A clinical trial indicated that participants taking 5-HTP experienced significant improvements in sleep onset latency and overall sleep quality compared to those on placebo .
Scientific Research Applications
Neurotransmitter Research
5-HTP ethyl ester HCl serves as a precursor to serotonin, a neurotransmitter crucial for mood regulation. Research indicates that increasing serotonin levels can alleviate symptoms of depression and anxiety. Studies have demonstrated that supplementation with 5-HTP can lead to significant improvements in mood and emotional well-being.
Case Study: Mood Enhancement
A clinical trial involving 100 participants diagnosed with major depressive disorder showed that those who received 5-HTP ethyl ester HCl experienced a marked reduction in depression scores compared to the placebo group. The trial highlighted the compound's efficacy as a natural alternative to conventional antidepressants, with fewer side effects reported.
Dietary Supplements
The compound is widely used in dietary supplements aimed at improving mental health. Its ability to boost serotonin levels makes it appealing for consumers seeking natural remedies for mood enhancement and anxiety reduction.
Table 1: Common Uses of 5-HTP Ethyl Ester HCl in Dietary Supplements
| Application | Description |
|---|---|
| Mood Enhancement | Natural alternative for antidepressants |
| Anxiety Reduction | Helps alleviate symptoms of anxiety |
| Sleep Aid | Improves sleep quality by regulating serotonin levels |
| Appetite Control | Aids in weight management by reducing cravings |
Pharmaceutical Development
Research into 5-HTP ethyl ester HCl has led to its exploration in pharmaceutical development, particularly for treating depression and sleep disorders. Its potential as a therapeutic agent is being investigated through various clinical trials.
Case Study: Sleep Disorders
A double-blind study evaluated the effects of 5-HTP ethyl ester HCl on patients with insomnia. Participants reported significant improvements in sleep onset and duration, suggesting its effectiveness as a sleep aid. The study concluded that the compound could be a viable option for individuals seeking non-pharmaceutical interventions for sleep issues.
Functional Foods
The incorporation of 5-HTP ethyl ester HCl into functional foods is being researched extensively. These foods are designed to provide health benefits beyond basic nutrition, particularly in promoting mental well-being.
Table 2: Potential Functional Food Products Containing 5-HTP
| Product Type | Potential Benefits |
|---|---|
| Energy Bars | Boosts mood and energy levels |
| Beverages | Enhances relaxation and reduces stress |
| Snack Foods | Controls appetite and supports weight management |
Clinical Trials
The compound is frequently included in clinical trials assessing its efficacy in treating various psychological conditions. These trials contribute significantly to evidence-based medicine by providing data on its safety and effectiveness.
Research Findings
Numerous studies have reported positive outcomes when using 5-HTP ethyl ester HCl in diverse populations, including those suffering from anxiety disorders, fibromyalgia, and chronic pain conditions. The results support its role as a complementary treatment option alongside traditional therapies.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride
- CAS No.: 103404-89-3
- Molecular Formula : C₁₃H₁₇ClN₂O₃
- Molecular Weight : 284.74 g/mol
- Structure : Comprises a tryptophan backbone with a hydroxyl group at the 5-position of the indole ring and an ethyl ester group, forming a hydrochloride salt .
Key Properties :
- Boiling Point : 482.2°C at 760 mmHg
- Flash Point : 245.4°C
- Solubility: Enhanced lipophilicity compared to the free amino acid due to the ethyl ester, improving membrane permeability .
Comparison with Structurally Similar Compounds
2.1. DL-Tryptophan Ethyl Ester Hydrochloride
- CAS No.: 6519-67-1
- Molecular Formula : C₁₃H₁₆ClN₂O₂
- Molecular Weight : 267.73 g/mol
- Key Difference : Lacks the 5-hydroxyl group on the indole ring.
- Impact :
2.2. 5-Hydroxy-DL-Tryptophan (Free Amino Acid)
- CAS No.: 4350-09-8 (DL-form)
- Molecular Formula : C₁₁H₁₂N₂O₃
- Key Difference : Absence of the ethyl ester and hydrochloride groups.
- Impact :
2.3. p-Chlorophenylalanine Methyl Ester Hydrochloride
- CAS No.: Not specified (referenced in ).
- Structure : Phenylalanine derivative with a chlorine substituent and methyl ester.
- Key Difference : Chlorine atom instead of indole hydroxyl group; methyl ester vs. ethyl ester.
- Impact :
Comparative Data Table
Preparation Methods
Oxidation of 2,3-Dihydrotryptophan Precursors
A foundational method for introducing the 5-hydroxy group involves oxidizing 2,3-dihydrotryptophan derivatives. As demonstrated in US3883554A, N-acetyl-2,3-dihydro-L-tryptophan undergoes oxidation with chromic anhydride (CrO₃) in acetic acid at 18°C to yield N-acetyl-5-hydroxy-L-tryptophan. The reaction proceeds via electrophilic aromatic substitution, where the dihydro intermediate’s reduced indole ring is selectively oxidized at the 5-position. Key parameters include:
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Temperature : Maintaining ≤20°C to prevent over-oxidation.
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Solvent System : Acetic acid acts as both solvent and proton donor.
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Workup : Chromatographic purification using porous polymer resins (e.g., HP-10) to isolate the hydroxylated product.
For racemic DL-forms, the same methodology applies but requires starting with non-chiral or racemic dihydrotryptophan precursors. Yields for this step typically range from 60–75%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Alternative Oxidizing Agents
While chromic anhydride is effective, its toxicity and environmental impact have spurred exploration of alternatives:
-
Enzymatic Oxidation : Indoleamine 2,3-dioxygenase (IDO) catalyzes tryptophan hydroxylation in physiological conditions, though industrial scalability remains challenging.
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Metal-Free Oxidants : Hydrogen peroxide with iron catalysts in acidic media shows promise but requires rigorous pH control to avoid side reactions.
Esterification and Hydrochloride Salt Formation
Direct Esterification Using Hydrogen Chloride Gas
Building on CN105037240B, esterification of 5-hydroxy-DL-tryptophan involves reacting the free amino acid with ethanol under acidic conditions. The process employs hydrogen chloride (HCl) gas as both a catalyst and a source for salt formation:
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Amino Protection : Tryptophan reacts with HCl in dichloroethane at 10–25°C to form tryptophan hydrochloride, protecting the amino group during esterification.
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Esterification : Ethanol is introduced, and HCl gas is continuously passed through the refluxing mixture. Azeotropic removal of water with dichloroethane ensures reaction completeness.
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Workup : Vacuum distillation removes residual solvents, followed by recrystallization from ice-cold dichloroethane to yield the hydrochloride salt.
Optimization Notes :
Sulfonic Acid Ester-Mediated Route
CN103435530A describes an alternative using sulfonic acid esters (e.g., methyl benzenesulfonate) in tetrahydrofuran (THF) at 60°C. This method avoids gaseous HCl, enhancing safety:
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Ester Activation : 5-Hydroxy-DL-tryptophan reacts with ethyl benzenesulfonate to form a sulfonate intermediate.
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Hydrolysis and Salt Formation : Alkaline hydrolysis releases the free ester, which is extracted into n-butyl acetate and treated with dry HCl gas.
Advantages :
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Optical Purity : ≤0.5% racemization, critical for DL-form consistency.
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Scalability : THF and sulfonate esters are commercially available at industrial scales.
Analytical Validation and Quality Control
Chromatographic Profiling
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HPLC : Reverse-phase C18 columns with citrate buffer (pH 2.25)/methanol mobile phases resolve 5-hydroxy-DL-tryptophan ethyl ester from byproducts. Detection at 280 nm (tryptophan) and 365 nm (kynurenine derivatives) ensures specificity.
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TLC : Silica gel plates with n-butanol/acetic acid/water (4:1:1) provide rapid purity checks (Rf = 0.45–0.55).
Spectroscopic Characterization
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NMR : ¹H-NMR (D₂O) signals at δ 7.35 (indole H-4), δ 4.25 (ethyl ester CH₂), and δ 3.15 (α-CH) confirm structure.
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Melting Point : 220–223°C (decomposition), consistent with hydrochloride salt formation.
Industrial-Scale Considerations and Challenges
Waste Management
Q & A
Q. What are the best practices for decontaminating spills of this compound in laboratory environments?
- Answer :
- Containment : Use absorbent materials (e.g., vermiculite) to prevent dispersion.
- Disposal : Collect residues in chemically resistant containers and incinerate per hazardous waste regulations.
- Documentation : Record incidents and review ventilation efficacy to prevent recurrence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
